molecular formula C9H9NO2 B2556514 (5-Amino-1-benzofuran-2-yl)methanol CAS No. 741262-62-4

(5-Amino-1-benzofuran-2-yl)methanol

Cat. No. B2556514
CAS RN: 741262-62-4
M. Wt: 163.176
InChI Key: OFBBHAJLVVKTDS-UHFFFAOYSA-N
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Description

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found in natural products and synthetic compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran derivatives can be synthesized using various methods. One of the most common strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely depending on the specific compound. For example, some benzofuran derivatives exhibit potent antibacterial activity when the substituent on the 4-position contains halogens or hydroxyl groups .

Scientific Research Applications

Synthesis and Characterization in Chemistry

  • Antimicrobial Activity of Derivatives : A study demonstrated the synthesis of new benzofuran derivatives, highlighting their antimicrobial activity. This indicates the potential use of (5-Amino-1-benzofuran-2-yl)methanol in creating compounds with antimicrobial properties (Kenchappa et al., 2016).
  • Formation of Supramolecular Structures : Research on a compound similar to this compound showed its ability to form pleated-sheet structures, hinting at its utility in the development of complex molecular architectures (Mei-Ying Pan et al., 2011).

Biochemical and Pharmacological Research

  • Antioxidant and Antimicrobial Properties : The synthesis of novel furan/benzofuran C-2 coupled quinoline hybrids, including derivatives of this compound, showed promising antioxidant and antimicrobial properties. This suggests its potential application in developing new drugs (Rajpurohit et al., 2017).
  • Inhibition of P450 Aromatase : Benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives, related to this compound, showed good inhibitory activity against aromatase, an enzyme involved in estrogen synthesis. This could be significant in the treatment of estrogen-dependent cancers (Saberi et al., 2005).

Advanced Materials and Molecular Design

  • Antimitotic Agent Development : Benzofuran linked tetralones, closely related to this compound, have been synthesized and shown to exhibit antimitotic activity. This suggests its application in the development of new materials or drugs targeting cell division (Umesha et al., 2018).
  • Catalyst in Organic Synthesis : Compounds like (1-Benzylpiperazin-2-yl)methanol, structurally similar to this compound, have been used as ligands for catalytic reactions in organic synthesis, indicating potential applications of this compound in similar roles (Beduerftig et al., 2001).

Computational and Theoretical Studies

  • Computational Synthesis Strategies : The use of computational strategies to synthesize α-amino esters, related to this compound, highlights the role of this compound in computational chemistry and synthetic strategy development (Mabrouk et al., 2020).

Safety and Hazards

The safety and hazards of benzofuran derivatives can vary widely depending on the specific compound. It’s important to refer to the specific safety data sheet for each compound for detailed information .

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They are considered a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research will likely focus on developing new benzofuran derivatives with improved bioavailability and fewer side effects .

properties

IUPAC Name

(5-amino-1-benzofuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,11H,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBBHAJLVVKTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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